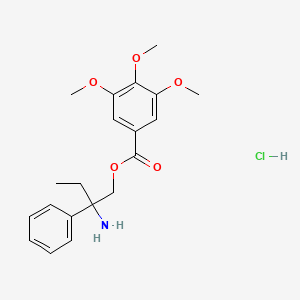

N,N-Didesmethyl Trimebutine Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-Didesmethyl Trimebutine Hydrochloride is a derivative of Trimebutine, a spasmolytic agent used primarily for the treatment of irritable bowel syndrome (IBS) and other gastrointestinal disorders. This compound is known for its ability to regulate intestinal motility and alleviate abdominal pain through its antimuscarinic and weak mu-opioid agonist effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didesmethyl Trimebutine Hydrochloride typically involves the demethylation of Trimebutine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale demethylation reactions followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: N,N-Didesmethyl Trimebutine Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

N,N-Didesmethyl Trimebutine Hydrochloride has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of N,N-Didesmethyl Trimebutine Hydrochloride involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Trimebutine: The parent compound, known for its spasmolytic properties and use in treating IBS.

N,N-Didesmethyl Trimebutine-d5 Hydrochloride: A deuterium-labeled derivative used in pharmacokinetic studies.

Uniqueness: N,N-Didesmethyl Trimebutine Hydrochloride is unique due to its specific demethylated structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Trimebutine .

Activité Biologique

N,N-Didesmethyl Trimebutine Hydrochloride is a significant metabolite of Trimebutine, a drug widely used for its analgesic properties in treating gastrointestinal disorders. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

- Molecular Formula : C20H25NO5

- Molecular Weight : 359.42 g/mol

- CAS Number : 84333-60-8

Pharmacological Profile

This compound exhibits several pharmacological activities, primarily related to its action on the gastrointestinal system. The compound has shown potential in modulating visceral pain and improving conditions associated with gastrointestinal motility disorders.

- Opioid Receptor Interaction : this compound acts as a weak mu-opioid receptor agonist, which contributes to its analgesic effects. This mechanism is crucial for alleviating abdominal pain associated with conditions like Irritable Bowel Syndrome (IBS) and inflammatory bowel diseases (IBD) .

- Antimuscarinic Effects : The compound possesses antimuscarinic properties, which help in reducing gut motility and spasm, thereby providing symptomatic relief in various gastrointestinal disorders .

- Sodium Channel Blockade : Research indicates that this compound can inhibit sodium currents in sensory neurons, similar to local anesthetics like bupivacaine. This blockade may contribute to its analgesic effects by reducing neuronal excitability .

Clinical Studies and Findings

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Visceral Pain Reduction : In animal models, N,N-Didesmethyl Trimebutine was shown to significantly reduce visceral pain perception, as measured by the abdominal withdrawal reflex (AWR) score during colorectal distension tests .

- Analgesic Efficacy : Clinical trials have demonstrated that patients treated with formulations containing N,N-Didesmethyl Trimebutine experienced substantial relief from abdominal pain compared to placebo groups. The analgesic effects were particularly pronounced in patients with IBS and functional gastrointestinal disorders .

Table 1: Summary of Clinical Findings on this compound

| Study Reference | Condition Treated | Outcome Measure | Result |

|---|---|---|---|

| Ghidini et al. (1986) | Abdominal Pain | Pain Relief Score | Significant improvement compared to placebo |

| Miura et al. (1989) | IBS | AWR Score | Reduced visceral pain perception |

| Roman et al. (1999) | IBD | Quality of Life Index | Enhanced quality of life reported |

Case Studies

A notable case study involved a 19-year-old female who self-poisoned with Trimebutine, leading to an investigation into the toxicokinetics of its metabolites, including this compound. The study revealed that the metabolite maintained significant biological activity even at reduced concentrations, underscoring its potency and relevance in therapeutic contexts .

Propriétés

IUPAC Name |

(2-amino-2-phenylbutyl) 3,4,5-trimethoxybenzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5.ClH/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3;/h6-12H,5,13,21H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKRVDGVOIZAKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724577 |

Source

|

| Record name | 2-Amino-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84333-60-8 |

Source

|

| Record name | 2-Amino-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.